molecular formula C20H18 B14719119 9-Phenyl-1,2,3,4-tetrahydroanthracene CAS No. 13225-66-6

9-Phenyl-1,2,3,4-tetrahydroanthracene

Cat. No.: B14719119
CAS No.: 13225-66-6
M. Wt: 258.4 g/mol
InChI Key: RQZFYLFCZQFVSC-UHFFFAOYSA-N
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Description

9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

9-Phenylanthracene+H2Pd/CThis compound\text{9-Phenylanthracene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 9-Phenylanthracene+H2​Pd/C​this compound

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthracene derivatives.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Anthracene-9,10-dione derivatives.

    Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.

Comparison with Similar Compounds

  • 9-Phenylanthracene
  • 1,2,3,4-Tetrahydroanthracene
  • 9,10-Dihydroanthracene

Comparison:

  • 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

13225-66-6

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

9-phenyl-1,2,3,4-tetrahydroanthracene

InChI

InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2

InChI Key

RQZFYLFCZQFVSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4

Origin of Product

United States

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